8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane
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Overview
Description
8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is a complex organic compound that features a bicyclic structure with a nitrogen atom. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies such as asymmetric 1,3-dipolar cycloadditions . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its functional groups.
2-Azabicyclo[3.2.1]octane:
Uniqueness
8-(3-Chloro-4-methoxybenzenesulfonyl)-3-fluoro-8-azabicyclo[3.2.1]octane is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific and industrial applications .
Properties
IUPAC Name |
8-(3-chloro-4-methoxyphenyl)sulfonyl-3-fluoro-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFNO3S/c1-20-14-5-4-12(8-13(14)15)21(18,19)17-10-2-3-11(17)7-9(16)6-10/h4-5,8-11H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXXHVBCFDSUDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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